Cas no 1877769-09-9 (1-(3-Aminocyclopentyl)but-3-yn-2-one)

1-(3-Aminocyclopentyl)but-3-yn-2-one 化学的及び物理的性質
名前と識別子
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- 1-(3-Aminocyclopentyl)but-3-yn-2-one
- 1877769-09-9
- EN300-795712
- 3-Butyn-2-one, 1-(3-aminocyclopentyl)-
-
- インチ: 1S/C9H13NO/c1-2-9(11)6-7-3-4-8(10)5-7/h1,7-8H,3-6,10H2
- InChIKey: LQHTZGVXGYUSQU-UHFFFAOYSA-N
- ほほえんだ: O=C(C#C)CC1CCC(C1)N
計算された属性
- せいみつぶんしりょう: 151.099714038g/mol
- どういたいしつりょう: 151.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
じっけんとくせい
- 密度みつど: 1.023±0.06 g/cm3(Predicted)
- ふってん: 259.2±13.0 °C(Predicted)
- 酸性度係数(pKa): 10.55±0.40(Predicted)
1-(3-Aminocyclopentyl)but-3-yn-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-795712-0.25g |
1-(3-aminocyclopentyl)but-3-yn-2-one |
1877769-09-9 | 95% | 0.25g |
$1170.0 | 2024-05-22 | |
Enamine | EN300-795712-0.05g |
1-(3-aminocyclopentyl)but-3-yn-2-one |
1877769-09-9 | 95% | 0.05g |
$1068.0 | 2024-05-22 | |
Enamine | EN300-795712-10.0g |
1-(3-aminocyclopentyl)but-3-yn-2-one |
1877769-09-9 | 95% | 10.0g |
$5467.0 | 2024-05-22 | |
Enamine | EN300-795712-0.1g |
1-(3-aminocyclopentyl)but-3-yn-2-one |
1877769-09-9 | 95% | 0.1g |
$1119.0 | 2024-05-22 | |
Enamine | EN300-795712-1.0g |
1-(3-aminocyclopentyl)but-3-yn-2-one |
1877769-09-9 | 95% | 1.0g |
$1272.0 | 2024-05-22 | |
Enamine | EN300-795712-0.5g |
1-(3-aminocyclopentyl)but-3-yn-2-one |
1877769-09-9 | 95% | 0.5g |
$1221.0 | 2024-05-22 | |
Enamine | EN300-795712-5.0g |
1-(3-aminocyclopentyl)but-3-yn-2-one |
1877769-09-9 | 95% | 5.0g |
$3687.0 | 2024-05-22 | |
Enamine | EN300-795712-2.5g |
1-(3-aminocyclopentyl)but-3-yn-2-one |
1877769-09-9 | 95% | 2.5g |
$2492.0 | 2024-05-22 |
1-(3-Aminocyclopentyl)but-3-yn-2-one 関連文献
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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5. Book reviews
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
1-(3-Aminocyclopentyl)but-3-yn-2-oneに関する追加情報
1-(3-Aminocyclopentyl)but-3-yn-2-one: A Comprehensive Overview
1-(3-Aminocyclopentyl)but-3-yn-2-one (CAS No. 1877769-09-9) is a versatile compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure combining a cyclopentyl group with an amino functionality and a ketone moiety, has garnered attention due to its potential in drug discovery, catalysis, and polymer synthesis. Recent advancements in synthetic methodologies and characterization techniques have further enhanced our understanding of its properties and applications.
The molecular structure of 1-(3-Aminocyclopentyl)but-3-yn-2-one is defined by a cyclopentane ring substituted with an amino group at the 3-position and a butynone moiety at the 1-position. This arrangement imparts the compound with unique electronic and steric properties, making it suitable for various chemical transformations. The presence of the amino group introduces nucleophilic character, while the ketone group provides electrophilic sites for reactions. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents.
From a physical standpoint, 1-(3-Aminocyclopentyl)but-3-yn-2-one exhibits a melting point of approximately 85°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and acetonitrile. Its stability under ambient conditions makes it suitable for large-scale synthesis and storage. Researchers have recently explored its thermal stability under various reaction conditions, revealing its robustness in high-temperature reactions, which is advantageous for industrial applications.
The synthesis of 1-(3-Aminocyclopentyl)but-3-yn-2-one typically involves multi-step processes, including cycloaddition reactions, nucleophilic substitutions, and ketone reductions. A notable advancement in this area is the use of transition metal catalysts to enhance reaction efficiency and selectivity. For instance, palladium-catalyzed cross-coupling reactions have been employed to construct the cyclopentane ring with high precision. These methods not only improve yield but also minimize waste, aligning with green chemistry principles.
In terms of applications, 1-(3-Aminocyclopentyl)but-3-yn-2-one has found utility in drug discovery programs targeting diseases such as cancer and neurodegenerative disorders. Its ability to act as a scaffold for bioisosteric replacements has been exploited to design more potent and selective drug candidates. Recent studies have demonstrated its role in the development of inhibitors for protein kinases, which are key targets in oncology research.
Beyond pharmaceuticals, 1-(3-Aminocyclopentyl)but-3-yne...
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